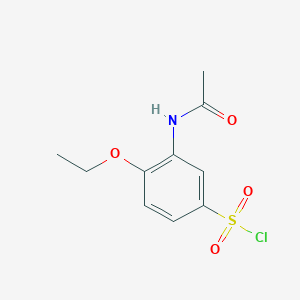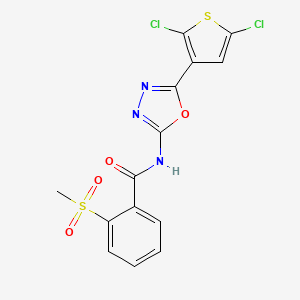
Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate: is a chemical compound characterized by its trifluoromethyl group attached to the indole ring structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 7-(trifluoromethyl)-1H-indole as the core structure.
Carboxylation Reaction: The indole core is then subjected to a carboxylation reaction, often using reagents like carbon monoxide in the presence of a catalyst.
Methylation: Finally, the carboxyl group is methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis is often carried out in batch reactors, where precise control over temperature and pressure is maintained to optimize yield and purity.
Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve the desired purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted indoles.
Wirkmechanismus
Mode of Action
The trifluoromethyl group can enhance the lipophilicity of a compound, which can improve its ability to cross cell membranes and reach its target. It can also form strong hydrogen bonds with the target protein, which can enhance the binding affinity .
Biochemical Pathways
The impact of a trifluoromethyl group on biochemical pathways would depend on the specific compound and its target. For example, trifluoromethyl groups are often found in drugs that target enzymes, receptors, or ion channels, and they can influence the activity of these proteins and the biochemical pathways they are involved in .
Pharmacokinetics
The trifluoromethyl group can enhance the metabolic stability of a compound, which can improve its bioavailability. It can also influence the compound’s distribution within the body .
Result of Action
The result of a compound’s action would depend on its specific target and mode of action. For example, a drug with a trifluoromethyl group might inhibit an enzyme, activate a receptor, or block an ion channel, leading to various cellular and physiological effects .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The trifluoromethyl group is stable under physiological conditions, but its impact on a compound’s stability and efficacy would depend on the specific compound and its environment .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules. Medicine: Industry: Utilized in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Vergleich Mit ähnlichen Verbindungen
Methyl 7-(trifluoromethyl)-1-benzofuran-2-carboxylate: Similar structure but different core ring system.
7-Methoxy-4-(trifluoromethyl)coumarin: Contains a coumarin core with a trifluoromethyl group.
Uniqueness: Methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate stands out due to its specific indole structure, which imparts unique chemical and biological properties compared to other trifluoromethyl-containing compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
methyl 7-(trifluoromethyl)-1H-indole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-17-10(16)7-2-3-8(11(12,13)14)9-6(7)4-5-15-9/h2-5,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPMXPHJBULNNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
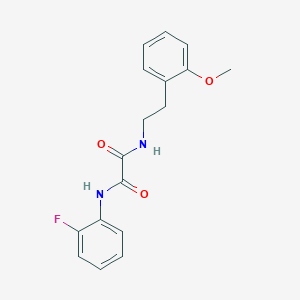
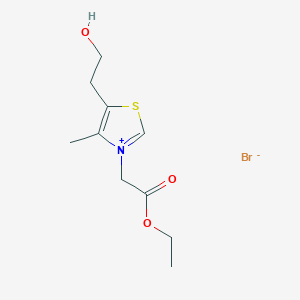
amine](/img/structure/B2981503.png)

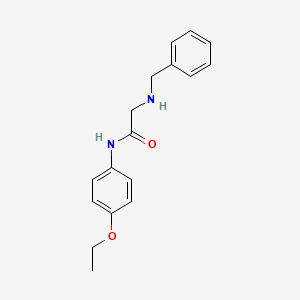



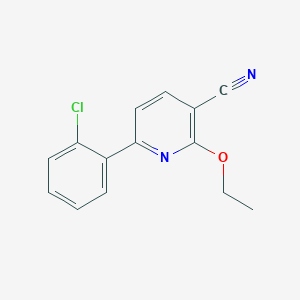
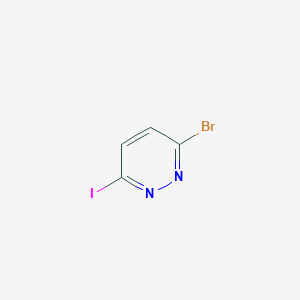
![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/new.no-structure.jpg)
![N-Methyl-N-[(4-methylsulfinylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2981518.png)
